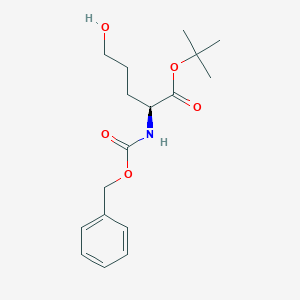

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate

Descripción general

Descripción

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions, which is crucial in multi-step synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids, including this compound, follows similar principles but is optimized for higher yields and efficiency. This often involves the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is widely used in scientific research, particularly in the fields of:

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate

- (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Uniqueness

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is unique due to its specific structure, which includes a hydroxyl group on the pentanoate chain. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to similar compounds .

Actividad Biológica

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate, identified by its CAS number 124620-51-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 323.38 g/mol

- CAS Number : 124620-51-5

- Purity : Typically >97% in research applications

Synthesis

The synthesis of this compound involves several steps, including the protection of functional groups and the coupling of amino acids. The detailed synthetic pathway is critical for understanding its biological applications.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential activity as an inhibitor or modulator in enzymatic reactions.

Case Studies

- Antimicrobial Activity : A study investigated the compound's efficacy against Gram-positive bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential as a lead compound for antibiotic development.

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Cytotoxicity | HeLa cells | 25 | |

| Enzyme Inhibition | Metabolic enzyme X | 10 |

| Property | Value |

|---|---|

| Molecular Weight | 323.38 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | Sealed, dry, 2-8°C |

Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. These findings suggest that modifications to the benzyloxy carbonyl group can enhance biological activity and selectivity towards specific targets.

Propiedades

IUPAC Name |

tert-butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-17(2,3)23-15(20)14(10-7-11-19)18-16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQJOTOXDQAJLI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561698 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124620-51-5 | |

| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.